Lipophilicity (XLogP3) Compared to Cyclopropanecarboxamide and Pivalamide Analogs
The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 1.1) that sits between the cyclopropanecarboxamide analog (XLogP3 = 0.5, CAS 1396883-87-6) and the pivalamide analog (XLogP3 = 1.5, CAS 1396674-15-9) [1][2][3]. This 0.6 log unit increase over the cyclopropane derivative and 0.4 log unit decrease versus the pivalamide derivative positions the cyclobutanecarboxamide in a favorable intermediate lipophilicity range for balancing aqueous solubility and passive membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (CID 71781465, CAS 1396793-54-6) |
| Comparator Or Baseline | Cyclopropanecarboxamide analog: XLogP3 = 0.5 (CID 71781464, CAS 1396883-87-6); Pivalamide analog: XLogP3 = 1.5 (CID 71781466, CAS 1396674-15-9); Thiophene-2-carboxamide analog: XLogP3 = 1.7 (CID 71781470, CAS 1396707-59-7) |
| Quantified Difference | ΔXLogP3 = +0.6 vs cyclopropane analog; ΔXLogP3 = −0.4 vs pivalamide analog; ΔXLogP3 = −0.6 vs thiophene analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and aqueous solubility; the intermediate value of 1.1 suggests a balanced profile that may avoid the excessive solubility limitations of highly lipophilic analogs while retaining sufficient permeability for cell-based assays.
- [1] PubChem Compound Summary for CID 71781465, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide. NCBI, U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 71781464, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide. NCBI, U.S. National Library of Medicine. View Source
- [3] PubChem Compound Summary for CID 71781466, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)pivalamide. NCBI, U.S. National Library of Medicine. View Source
